molecular formula C10H12N2O4 B3574522 2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B3574522
M. Wt: 224.21 g/mol
InChI Key: WSKFLQOMGJVIDE-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-3-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

2-methoxy-3-nitroaniline+acetic anhydrideThis compound+acetic acid\text{2-methoxy-3-nitroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-methoxy-3-nitroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solvents such as dichloromethane or toluene can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), various nucleophiles.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: 2-methoxy-N-(2-methyl-3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-3-nitroaniline and acetic acid.

Scientific Research Applications

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methyl-4-nitrophenyl)acetamide
  • 2-methoxy-N-(3-methyl-4-nitrophenyl)acetamide
  • 2-methoxy-N-(2-methyl-3-aminophenyl)acetamide

Uniqueness

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the methoxy, nitro, and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the nitro group in the meta position relative to the methoxy group is particularly significant in determining its reduction and substitution reactions.

Properties

IUPAC Name

2-methoxy-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-8(11-10(13)6-16-2)4-3-5-9(7)12(14)15/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKFLQOMGJVIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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